2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine
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Overview
Description
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms.
Preparation Methods
The synthesis of 2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Industrial production methods often involve similar multi-step synthesis processes, optimized for large-scale production.
Chemical Reactions Analysis
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as 2-methyl-3-methoxy-1,5-naphthyridine and 1,6-naphthyridine derivatives . These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8Cl2N2O |
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Molecular Weight |
243.09 g/mol |
IUPAC Name |
2,4-dichloro-7-methoxy-3-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-8(11)9-7(14-10(5)12)3-6(15-2)4-13-9/h3-4H,1-2H3 |
InChI Key |
OBKVXBPATYOKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C(C=N2)OC)N=C1Cl)Cl |
Origin of Product |
United States |
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